8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to an imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of STK592249 are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
This interaction can lead to changes in the phosphorylation state of the kinases, thereby affecting their ability to transmit signals within the cell .
Biochemical Pathways
These pathways play key roles in cellular responses to various stimuli, including stress and growth factors .
Result of Action
The molecular and cellular effects of STK592249’s action depend on the specific cellular context. Given its targets, the compound could potentially affect a variety of cellular processes, including cell growth, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK592249. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of fluorinated carboxylic acids with pyridinediamines . This method is known for its high yield and operational simplicity, making it suitable for both laboratory and industrial production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[2,1-f]purine core.
Scientific Research Applications
8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to other imidazopyridine derivatives, 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique substitution pattern and fluorophenyl group. Similar compounds include:
Imidazo[4,5-b]pyridine derivatives: Known for their biological activities, including as GABA receptor modulators.
Imidazo[1,2-a]pyrazin-3(7H)-one derivatives: Used in bioluminescence applications.
These comparisons highlight the distinct chemical and biological properties of this compound, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)14-9-7-13(21)8-10-14/h2-11H,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNHZTVBAUEYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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